molecular formula C21H18FN3O3S2 B2887095 N-(3-fluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 877654-99-4

N-(3-fluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2887095
CAS RN: 877654-99-4
M. Wt: 443.51
InChI Key: LFXMXDGQOZNZKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H18FN3O3S2 and its molecular weight is 443.51. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand Development for PET Imaging

Compounds structurally related to the specified chemical have been explored for their potential as radioligands suitable for Positron Emission Tomography (PET) imaging. The development of fluorine-18 labeled compounds, for instance, highlights the ongoing efforts to improve diagnostic imaging of diseases through selective ligand binding. Such compounds are synthesized with the intent of imaging specific proteins or receptors in the brain, which could potentially include applications for "N-(3-fluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide" in neurological research or diagnostics (Dollé et al., 2008).

Antitumor and Antimicrobial Applications

Research on thieno[3,2-d]pyrimidine derivatives has revealed potent anticancer and antimicrobial activities. Such studies demonstrate the compound's potential in chemotherapy and infection control. The synthesis and evaluation of new derivatives, including those with substituted thieno[3,2-d]pyrimidin-2-yl motifs, have shown promising results against various cancer cell lines and microbial strains. This suggests a potential research pathway for exploring the antitumor and antimicrobial efficacy of "N-(3-fluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide" (Hafez & El-Gazzar, 2017).

Synthesis of Novel Heterocyclic Compounds

The versatility of thienopyrimidine derivatives in synthesizing novel heterocyclic compounds with potential biological activities is well-documented. Research into the synthesis and functionalization of these derivatives can lead to the development of new drugs with enhanced efficacy and specificity. The exploration of "N-(3-fluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide" could extend to the creation of novel compounds with significant therapeutic value (Kerru et al., 2019).

Biological Evaluations and Binding Studies

The engagement of related compounds in binding studies, particularly with proteins and enzymes, signifies their potential in unraveling biological pathways and mechanisms. The investigation of interactions between such compounds and biological targets can provide insights into their pharmacological potential and guide the development of targeted therapies. This area of research could be pertinent to "N-(3-fluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide," especially in understanding its binding affinities and biological activities (Meng et al., 2012).

properties

IUPAC Name

N-(3-fluorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3S2/c1-28-16-7-3-6-15(11-16)25-20(27)19-17(8-9-29-19)24-21(25)30-12-18(26)23-14-5-2-4-13(22)10-14/h2-7,10-11H,8-9,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXMXDGQOZNZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

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